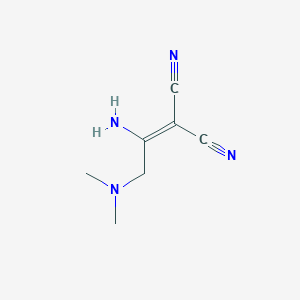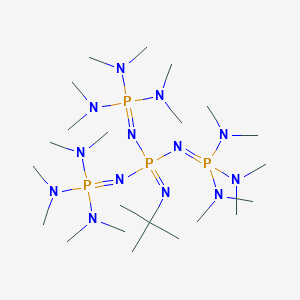
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile, also known as DMAMN, is a chemical compound that has been widely studied in scientific research. It is a malononitrile derivative that has been found to have various applications in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile may increase the levels of acetylcholine in the brain, which could have beneficial effects in the treatment of Alzheimer's disease and other neurological disorders.
Biochemische Und Physiologische Effekte
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that it has inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as on the activity of various enzymes involved in the metabolism of drugs and other compounds. In vivo studies have shown that 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has anticonvulsant effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile. One area of interest is the development of new compounds based on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile that have improved efficacy and reduced toxicity. Another area of interest is the development of new applications for 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile in fields such as pharmacology and biochemistry. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile and its potential therapeutic uses.
Synthesemethoden
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile can be synthesized through a reaction between malononitrile and dimethylformamide dimethyl acetal. The reaction is typically carried out under reflux conditions and requires the use of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a building block for the synthesis of other compounds such as pyridines and pyrimidines. In biochemistry, it has been found to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. In pharmacology, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
118645-86-6 |
|---|---|
Produktname |
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile |
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-[1-amino-2-(dimethylamino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C7H10N4/c1-11(2)5-7(10)6(3-8)4-9/h5,10H2,1-2H3 |
InChI-Schlüssel |
CDFXOSXFJKFNIK-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=C(C#N)C#N)N |
Kanonische SMILES |
CN(C)CC(=C(C#N)C#N)N |
Synonyme |
Propanedinitrile, [1-amino-2-(dimethylamino)ethylidene]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















